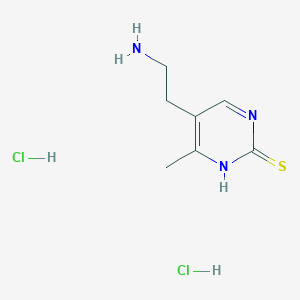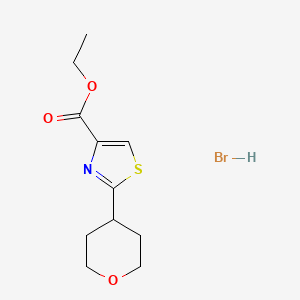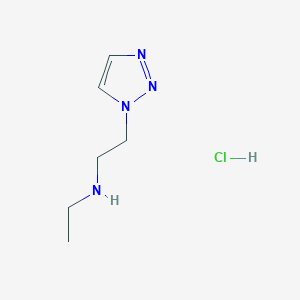
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction is highly efficient and selective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general reaction conditions include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of water-soluble ligands, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine, can further enhance the reaction rate and reduce cytotoxicity .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride involves its ability to bind to specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, thereby inhibiting its activity . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: The parent compound, which serves as the core structure for many derivatives.
1-(1H-1,2,3-Triazol-4-yl)methanamine: A similar compound with a different substitution pattern on the triazole ring.
1-(1H-1,2,3-Triazol-1-yl)acetic acid: Another derivative with a carboxylic acid functional group.
Uniqueness
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in various synthetic applications and its potential as a therapeutic agent make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C6H13ClN4 |
|---|---|
Molekulargewicht |
176.65 g/mol |
IUPAC-Name |
N-ethyl-2-(triazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-2-7-3-5-10-6-4-8-9-10;/h4,6-7H,2-3,5H2,1H3;1H |
InChI-Schlüssel |
XEHJIFGMFSJKMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCN1C=CN=N1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


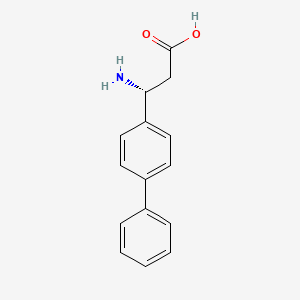

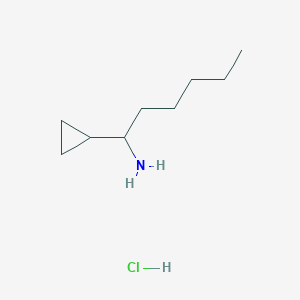
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)
![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
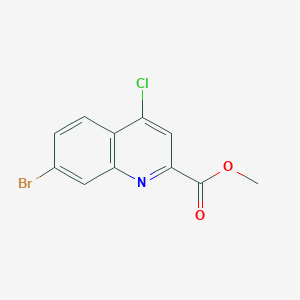
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
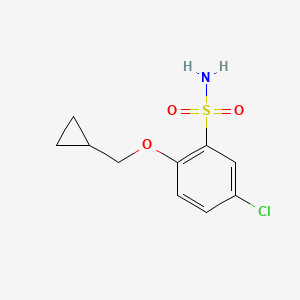
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)

